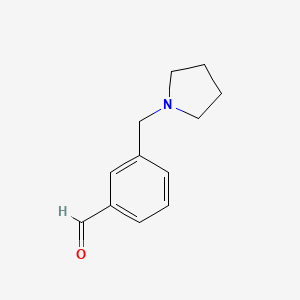

3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Description

Significance of Benzaldehyde (B42025) and Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The potential of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde in scientific research is best understood by first examining its constituent parts. Both benzaldehyde and pyrrolidine are privileged scaffolds in the fields of organic and medicinal chemistry, valued for their versatile reactivity and presence in a multitude of biologically active molecules. ontosight.aifrontiersin.org

Benzaldehyde Scaffold: Benzaldehyde derivatives are a cornerstone in medicinal chemistry. ontosight.ai The aldehyde group is a versatile functional handle for synthesizing a wide array of more complex molecules. These derivatives have been extensively studied for various therapeutic applications. For instance, certain benzaldehyde analogues have been investigated as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in several types of cancer. nih.govacs.orgwhiterose.ac.uk The reactivity of the aldehyde allows for the creation of diverse chemical libraries to probe biological targets and develop structure-activity relationships (SAR). mdpi.com

Pyrrolidine Scaffold: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a key structural feature in numerous natural products, alkaloids, and pharmacologically significant agents. frontiersin.org Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine scaffold provides three-dimensional diversity, which is crucial for optimizing interactions with biological targets like proteins and enzymes. nih.govnih.gov This structural complexity allows for a more thorough exploration of pharmacophore space. nih.govresearchgate.net Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. frontiersin.org The non-essential amino acid L-proline, which contains a pyrrolidine ring, is a frequently used building block for producing chiral compounds. nih.gov

Overview of the Chemical Compound's Potential in Research

The compound this compound combines the key features of both the benzaldehyde and pyrrolidine scaffolds, making it a promising intermediate and research tool. While specific research on the 3-isomer is not extensively documented in peer-reviewed literature, the potential can be inferred from studies on closely related analogues.

For example, the isomeric compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913), has been identified as an important water-soluble intermediate for the synthesis of small-molecule anticancer drugs. atlantis-press.comatlantis-press.comconsensus.app This suggests that the pyrrolidinylmethyl benzaldehyde framework is valuable in the development of therapeutic agents. The presence of the pyrrolidine ring can enhance the solubility and pharmacokinetic properties of a molecule, while the benzaldehyde group serves as a reactive site for constructing larger, more complex drug candidates. atlantis-press.comatlantis-press.com

Research on other substituted benzaldehydes has shown that incorporating a constrained heterocyclic ring like pyrrolidine can increase the inhibitory effect on certain enzymes compared to simpler substituents. acs.org The specific placement of the pyrrolidinylmethyl group at the meta-position (position 3) offers a distinct spatial arrangement compared to its ortho- and para-isomers, which could lead to unique binding interactions with biological targets and novel pharmacological profiles.

Scope and Objectives of Academic Inquiry for this compound

The unique structure of this compound presents several clear objectives for future academic and industrial research. The primary areas of inquiry would logically focus on synthesis, derivatization, and biological evaluation.

Key Research Objectives:

Synthetic Methodology: Developing novel, efficient, and scalable synthetic routes to produce this compound and its derivatives. This could involve exploring different catalytic systems or starting materials to improve yield and reduce costs for potential large-scale production.

Chemical Derivatization: Utilizing the reactive aldehyde group as a chemical handle to synthesize a library of new compounds. Reactions such as reductive amination, Wittig reactions, and condensations could yield a diverse set of molecules for biological screening.

Biological Screening and Drug Discovery: Investigating the biological activity of the parent compound and its derivatives across various therapeutic areas. Based on the known activities of its core scaffolds, promising areas for screening include:

Oncology: Testing for inhibitory activity against cancer-related enzymes like aldehyde dehydrogenases (ALDHs) or protein kinases. nih.govwhiterose.ac.uk

Neuroscience: Evaluating potential interactions with central nervous system targets, given the prevalence of the pyrrolidine scaffold in neuroactive compounds. ontosight.ai

Infectious Diseases: Screening for antibacterial or antiviral properties. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHOLQHPKIDQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594622 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-42-0 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 3 Pyrrolidin 1 Ylmethyl Benzaldehyde

Retrosynthetic Analysis and Strategic Route Design

Retrosynthetic analysis of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde identifies two primary disconnection points, suggesting logical forward-synthesis pathways. The most evident disconnection is at the C-N bond between the benzylic carbon and the pyrrolidine (B122466) nitrogen. This suggests a nucleophilic substitution pathway, where pyrrolidine acts as the nucleophile and a 3-(halomethyl)benzaldehyde derivative serves as the electrophile.

A second strategic disconnection can be envisioned through a Mannich-type reaction. This approach would involve disconnecting the C-C bond between the benzene (B151609) ring and the methyl group, as well as the C-N bond. This pathway would theoretically involve benzaldehyde (B42025), formaldehyde (B43269) (or a synthetic equivalent), and pyrrolidine as the primary synthons.

Between these strategies, the nucleophilic substitution route is often more direct and predictable for this specific target molecule, starting from readily available precursors like 3-(bromomethyl)benzaldehyde (B1337732).

Targeted Synthesis Approaches for Benzaldehyde Derivatives Featuring Pyrrolidine Moieties

The construction of the this compound structure is primarily achieved through well-established reactions that form the key C-N bond.

Nucleophilic Substitution Reactions in Benzaldehyde Derivative Formation

The formation of the target compound via nucleophilic substitution is a robust and widely employed method for creating tertiary benzylic amines. This reaction involves the displacement of a leaving group, typically a halide, from the benzylic position of the benzaldehyde scaffold by the secondary amine, pyrrolidine.

The key electrophilic precursor for this synthesis is 3-(bromomethyl)benzaldehyde. The reaction proceeds by the nucleophilic attack of the nitrogen atom of pyrrolidine on the electrophilic benzylic carbon of 3-(bromomethyl)benzaldehyde. This process is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrogen bromide formed during the reaction, preventing the protonation of the pyrrolidine. fishersci.co.uk Over-alkylation is not a concern in this specific reaction as pyrrolidine is a secondary amine, leading to the formation of a stable tertiary amine product. libretexts.org

Common solvents for this type of amination include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can effectively solvate the reactants. fishersci.co.uk The choice of base can influence the reaction rate and yield, with common choices including potassium carbonate or triethylamine (B128534).

| Electrophile | Nucleophile | Base | Solvent | Temperature | Reference Principle |

|---|---|---|---|---|---|

| 3-(Bromomethyl)benzaldehyde | Pyrrolidine | K₂CO₃ | Acetonitrile | Room Temp. to Reflux | Standard N-alkylation of secondary amines fishersci.co.ukresearchgate.netacs.org |

| 3-(Chloromethyl)benzaldehyde | Pyrrolidine | Na₂CO₃ / NaI (cat.) | DMF | Room Temp. to 80 °C | Halogen exchange to more reactive iodide fishersci.co.uk |

Mannich Reactions in the Formation of Pyrrolidine-Benzaldehyde Linkages

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically non-enolizable), and a primary or secondary amine. researchgate.net While not the most direct route to this compound itself, the principles of the Mannich reaction are fundamental in the synthesis of related β-amino carbonyl compounds. nih.govnih.govrsc.org

A hypothetical Mannich-type approach to a related structure could involve the reaction of a ketone with benzaldehyde and pyrrolidine. The reaction initiates with the formation of an Eschenmoser-like salt or an iminium ion from the reaction between benzaldehyde and pyrrolidine. This electrophilic species would then be attacked by an enol or enolate derived from the ketone. While this classic pathway doesn't directly yield the target molecule, modified Mannich reactions are pivotal in generating complex pyrrolidine structures. nih.gov

Multi-Step Synthesis Protocols and Yield Optimization

Often, the synthesis of the required starting materials, such as 3-(bromomethyl)benzaldehyde, necessitates a multi-step protocol. A common route begins with a commercially available precursor like m-tolunitrile. researchgate.net

This multi-step process can be outlined as follows:

Radical Bromination : m-Tolunitrile undergoes radical bromination of the methyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). This step selectively forms α-bromo-m-tolunitrile.

Nitrile Reduction : The nitrile group is then carefully reduced to an aldehyde. A common method for this transformation is the Stephen reduction or, more frequently, using a controlled reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. This step yields 3-(bromomethyl)benzaldehyde. researchgate.net

Nucleophilic Substitution : The final step is the reaction of the synthesized 3-(bromomethyl)benzaldehyde with pyrrolidine, as described in section 2.2.1.

Yield optimization for such a sequence involves refining the conditions for each individual step. For the bromination, controlling the stoichiometry of NBS and the reaction time is crucial to prevent di-bromination. For the nitrile reduction, temperature control is paramount; executing the reaction at low temperatures (e.g., 0 °C or lower) and careful, portion-wise addition of DIBAL-H ensures the reaction stops at the aldehyde stage. researchgate.net The final substitution step can be optimized by screening different bases and solvents to maximize the yield and minimize reaction time.

| Step | Starting Material | Reagents | Product | Reported Yield | Key Optimization Parameter |

|---|---|---|---|---|---|

| 1 | m-Tolunitrile | NBS, AIBN | α-Bromo-m-tolunitrile | Good to Excellent | Control of NBS equivalents |

| 2 | α-Bromo-m-tolunitrile | DIBAL-H | 3-(Bromomethyl)benzaldehyde | 94% - Quantitative | Low temperature (-78 to 0 °C) |

| 3 | 3-(Bromomethyl)benzaldehyde | Pyrrolidine, K₂CO₃ | This compound | Typically High | Choice of base and solvent |

Yields are based on literature reports for analogous transformations. researchgate.net

Catalytic Approaches in this compound Synthesis

While the direct nucleophilic substitution reaction may not require catalysis, related syntheses of substituted pyrrolidines often benefit significantly from catalytic methods. For instance, palladium-catalyzed reactions have been developed for the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines, demonstrating the utility of transition metals in functionalizing the pyrrolidine ring. researchgate.netnih.govnih.gov

In three-component reactions that form pyrrolidine rings, Lewis acids are effective catalysts. Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze the reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce substituted pyrrolidines in high yield. organic-chemistry.org Furthermore, organocatalysis, using chiral proline derivatives, has been instrumental in achieving asymmetric Mannich-type reactions, which are crucial for producing enantiomerically enriched pyrrolidine structures. nih.govmdpi.com A synergistic approach using a nickel catalyst in conjunction with benzaldehyde has also been reported for the C(sp³)-H alkylation and arylation of various compounds, indicating a potential catalytic route for functionalization. organic-chemistry.org

Chemical Reaction Optimization Strategies in Heterocyclic Synthesis

Optimizing the synthesis of heterocyclic compounds like this compound involves a systematic approach to refining reaction parameters. Key strategies include:

Solvent Screening : The polarity and solvating properties of the solvent can dramatically affect reaction rates and outcomes. Comparing solvents like DMF, acetonitrile, THF, and DMSO for the nucleophilic substitution step can identify the optimal medium.

Base Selection : The strength and solubility of the base used in the N-alkylation step are critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, with the latter sometimes offering superior results due to its higher solubility and the "cesium effect". researchgate.net Organic bases like triethylamine or diisopropylethylamine are also common alternatives.

Temperature Control : Reaction kinetics are highly dependent on temperature. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. For sensitive reactions, such as DIBAL-H reductions, maintaining low temperatures is essential to prevent side reactions.

Stoichiometry : Adjusting the ratio of reactants is a fundamental optimization technique. For instance, using a slight excess of the amine (pyrrolidine) in the substitution reaction can help drive the reaction to completion. fishersci.co.uk

Modern optimization techniques may also employ statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables (temperature, concentration, catalyst loading) simultaneously, allowing for the rapid identification of optimal reaction conditions.

Design of Experiments (DoE) in Process Development

Design of Experiments (DoE) is a systematic method to determine the relationship between factors affecting a process and the output of that process. In the context of synthesizing this compound, DoE can be instrumental in efficiently mapping the reaction space to identify optimal conditions that maximize yield and purity while minimizing impurities and reaction time.

A typical synthesis of a substituted benzaldehyde might involve the reaction of a starting material like 3-bromobenzaldehyde (B42254) with pyrrolidine, or a multi-step process from other precursors. The key parameters that could be investigated using a DoE approach include:

Temperature: Affects reaction kinetics and selectivity.

Reaction Time: Crucial for ensuring complete conversion without degradation.

Molar Ratio of Reactants: Optimizing the stoichiometry can maximize the yield of the desired product.

Catalyst Loading: For catalyzed reactions, finding the optimal catalyst concentration is key.

Solvent Type: The polarity and nature of the solvent can significantly influence the reaction outcome.

A factorial design, such as a 2³ or 3³ factorial design, could be employed to study the effects of these variables and their interactions. For instance, a hypothetical DoE study for the synthesis of this compound could involve varying temperature, time, and the molar ratio of pyrrolidine to 3-formylphenylboronic acid in a Suzuki coupling reaction.

Hypothetical DoE Data Table for Synthesis Optimization:

| Experiment | Temperature (°C) | Time (h) | Molar Ratio (Pyrrolidine:Boronic Acid) | Yield (%) |

| 1 | 80 | 4 | 1.1 | 75 |

| 2 | 100 | 4 | 1.1 | 85 |

| 3 | 80 | 8 | 1.1 | 80 |

| 4 | 100 | 8 | 1.1 | 90 |

| 5 | 80 | 4 | 1.5 | 78 |

| 6 | 100 | 4 | 1.5 | 88 |

| 7 | 80 | 8 | 1.5 | 82 |

| 8 | 100 | 8 | 1.5 | 92 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

By analyzing the results from such experiments, a statistical model can be built to predict the optimal conditions for the synthesis.

Algorithmic Optimization Techniques for Reaction Parameters

Algorithmic optimization techniques, often used in conjunction with automated synthesis platforms, can further refine the reaction conditions identified through DoE. These methods use machine learning algorithms to explore the reaction space and identify the global optimum for a given set of parameters.

For a multi-step synthesis of this compound, a Bayesian optimization algorithm could be particularly effective. researchgate.netnih.gov This approach uses a probabilistic model to predict the outcome of a reaction based on a set of input parameters. The algorithm then suggests the next set of experimental conditions that are most likely to improve the yield or other desired outcomes. This iterative process allows for the rapid identification of optimal conditions with a minimal number of experiments. researchgate.netnih.gov

The process for algorithmic optimization would involve:

Defining the variables (e.g., temperature, concentration, catalyst) and the objective (e.g., maximize yield).

Performing an initial set of experiments to train the algorithm.

The algorithm then suggests new experimental conditions.

These experiments are performed, and the results are fed back into the model.

This cycle is repeated until the optimal conditions are found.

Hypothetical Algorithmic Optimization Progress:

| Iteration | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 90 | 0.5 | 1 | 85 |

| 2 | 110 | 0.7 | 0.5 | 89 |

| 3 | 105 | 0.6 | 0.75 | 93 |

| 4 | 107 | 0.65 | 0.7 | 94.5 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

The use of such data-driven approaches can significantly accelerate the process development for the synthesis of complex organic molecules like this compound, leading to more efficient, cost-effective, and sustainable manufacturing processes. mit.eduresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 Pyrrolidin 1 Ylmethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for structural assignment. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while spin-spin coupling patterns in ¹H NMR reveal the number of adjacent protons, in accordance with the n+1 rule. docbrown.info

For 3-(Pyrrolidin-1-ylmethyl)benzaldehyde, the ¹H NMR spectrum can be divided into distinct regions corresponding to the protons of the benzaldehyde (B42025) ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (around 9.9-10.0 ppm) due to the strong deshielding effect of the carbonyl group. docbrown.inforesearchgate.net The protons on the substituted benzene (B151609) ring would appear in the aromatic region (approximately 7.4-7.8 ppm), with their specific shifts and coupling patterns determined by their positions relative to the aldehyde and the methylpyrrolidine substituents. The methylene bridge protons (-CH₂-) connecting the two rings would likely resonate as a singlet around 3.6 ppm. The pyrrolidine ring protons would produce signals in the aliphatic region, typically seen as multiplets around 2.5 ppm and 1.8 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single resonance. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 192 ppm. chemicalbook.com Carbons of the aromatic ring resonate between 128 and 137 ppm. The methylene bridge carbon and the carbons of the pyrrolidine ring would be found further upfield, in the 45-65 ppm and 20-30 ppm ranges, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and chemical shift principles. docbrown.infonih.govchemicalbook.com

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.95 | Singlet (s) | ~192.3 |

| Aromatic (C-H) | ~7.82 | Doublet (d) | ~136.5 |

| Aromatic (C-H) | ~7.75 | Singlet (s) | ~135.2 |

| Aromatic (C-H) | ~7.50 | Multiplet (m) | ~129.8 |

| Aromatic (C-H) | ~7.48 | Multiplet (m) | ~129.1 |

| Aromatic (C-Subst.) | - | - | ~137.0 |

| Aromatic (C-Subst.) | - | - | ~134.5 |

| Methylene (-CH₂-) | ~3.60 | Singlet (s) | ~60.1 |

| Pyrrolidine (-CH₂-N) | ~2.51 | Triplet (t) | ~54.2 |

| Pyrrolidine (-CH₂-) | ~1.78 | Multiplet (m) | ~23.4 |

While 1D NMR spectra are powerful, complex structures often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment. researchgate.net

¹H-¹H COSY (Correlated Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity within spin systems, such as the protons on the aromatic ring and those within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon resonance based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the methylene bridge protons and the carbons of both the benzaldehyde and pyrrolidine rings, unequivocally establishing the link between them. mdpi.com

Beyond static structure, NMR can probe molecular interactions. Saturation-Transfer Difference (STD) NMR is a powerful technique for studying the binding of a small molecule (ligand) to a large receptor protein. By selectively irradiating the receptor and observing which ligand signals receive saturation transfer, one can identify the specific protons of the ligand that are in close proximity to the protein surface, mapping the binding epitope.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. imjst.org For this compound (molecular weight: 189.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 189 or 190, respectively, depending on the ionization technique used. matrix-fine-chemicals.com

The fragmentation of this molecule would likely proceed through several characteristic pathways observed in similar compounds. wvu.eduresearchgate.net Key fragmentation patterns for related α-pyrrolidinophenone structures include the loss of the neutral pyrrolidine ring and cleavage at the benzylic position. wvu.eduwvu.edu For benzaldehyde itself, common fragmentations include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29). docbrown.info

Expected fragmentation pathways for this compound include:

Benzylic cleavage: Scission of the C-N bond to generate a stable benzyl (B1604629) cation or tropylium-like ion at m/z 91.

α-cleavage: Fragmentation adjacent to the nitrogen atom, leading to the formation of an iminium ion. A characteristic fragment would be the 1-methylenepyrrolidin-1-ium ion at m/z 84.

Loss of the formyl radical: Cleavage to lose the -CHO group (29 Da), resulting in a fragment at m/z 160.

Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion at m/z 188. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 190 | [M+H]⁺ | [C₁₂H₁₆NO]⁺ | Protonated Molecular Ion |

| 189 | [M]⁺ | [C₁₂H₁₅NO]⁺ | Molecular Ion |

| 188 | [M-H]⁺ | [C₁₂H₁₄NO]⁺ | Loss of H radical from aldehyde |

| 160 | [M-CHO]⁺ | [C₁₁H₁₅N]⁺ | Loss of formyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 84 | [C₅H₈N]⁺ | [C₅H₈N]⁺ | 1-methylenepyrrolidin-1-ium ion |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental composition. csic.es While nominal mass spectrometry might identify a molecular ion at m/z 190, HRMS could measure it as, for example, 190.1232. This precise mass corresponds uniquely to the elemental formula C₁₂H₁₆NO (calculated exact mass of [M+H]⁺ = 190.1226), thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. sapub.org

For this compound, the FT-IR and Raman spectra would display characteristic bands confirming its key structural features:

Aldehyde C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum between 1710-1685 cm⁻¹ is a definitive indicator of the aromatic aldehyde carbonyl group. researchgate.net

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) are due to the C-H stretching of the methylene and pyrrolidine groups.

Aromatic C=C Stretch: Medium to strong intensity bands in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the fingerprint region, between 1250-1020 cm⁻¹. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Predicted data based on typical functional group absorption regions. researchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Medium |

| Aliphatic C-H Stretch | 2990 - 2850 | FT-IR, Raman | Medium-Strong |

| Aldehyde C=O Stretch | 1710 - 1685 | FT-IR | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman | Medium-Strong |

| C-N Stretch | 1250 - 1020 | FT-IR | Medium |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal, one can calculate electron density maps and build an atomic model that provides exact bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for well-founded predictions about its solid-state conformation. nih.govnih.govrsc.org The pyrrolidine ring is flexible and commonly adopts a non-planar "envelope" conformation, where one atom is puckered out of the plane formed by the other four, to minimize steric strain. nih.gov

Single-Crystal X-ray Diffraction Studies of Related Pyrrolidine-Benzaldehyde Compounds

While a single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry and crystallographic parameters. A pertinent example is the compound 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile, which shares the core 3-(pyrrolidin-1-ylmethyl)benzyl moiety.

The study of this related benzonitrile (B105546) derivative revealed that the asymmetric unit of the crystal contains two independent molecules with the same relative conformation at the chiral carbon centers. researchgate.net The naphthalene (B1677914) and benzene rings in this structure are planar, with dihedral angles between them of 75.28(10)° and 76.07(11)° in the two independent molecules. researchgate.net This significant twist is indicative of the steric hindrance imposed by the bulky substituents.

Crystallographic data for other related heterocyclic compounds containing pyrrolidine or benzaldehyde moieties further inform our understanding. For instance, studies on various multi-substituted benzaldehyde derivatives and spiropyrrolidine scaffolds demonstrate common crystallization in monoclinic or orthorhombic crystal systems. nih.govmdpi.commdpi.com The specific space group and unit cell dimensions are highly dependent on the substitution pattern and the resulting intermolecular forces that dictate the crystal packing.

Below is a table summarizing crystallographic data for a representative related compound, 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile, to illustrate the type of data obtained from such studies. researchgate.net

| Parameter | Value for 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile |

| Chemical Formula | C22H20N2O |

| Formula Weight | 328.41 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.015(2) |

| b (Å) | 19.357(4) |

| c (Å) | 15.352(3) |

| β (°) | 108.63(3) |

| Volume (ų) | 3381.1(11) |

| Z (molecules/unit cell) | 8 |

| Density (calculated) (g/cm³) | 1.290 |

| F(000) | 1392 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296(2) |

| Final R indices [I > 2σ(I)] | R1 = 0.0550, wR2 = 0.1337 |

| R indices (all data) | R1 = 0.0963, wR2 = 0.1542 |

This table presents selected crystallographic data for a related compound to illustrate typical parameters determined by single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structure of 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile, the molecules are stabilized by intramolecular O—H···N hydrogen bonds. researchgate.net However, the primary forces governing the crystal packing are reported to be van der Waals interactions. researchgate.net

Studies on other benzaldehyde derivatives highlight the significant role of weak C–H···O hydrogen bonds, where the carbonyl group acts as a common acceptor. nih.govrsc.org These interactions, along with C–H···π and π–π stacking interactions, facilitate the formation of complex multi-dimensional supramolecular networks. nih.gov The specific arrangement and dimensionality of these networks are influenced by the position of substituents on the benzaldehyde ring. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. nih.govmdpi.com This method allows for the mapping of different types of interactions and provides a "fingerprint" plot that is unique to the crystal packing of a particular compound. For many organic molecules, these analyses reveal the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, which correspond to van der Waals forces and hydrogen bonds, respectively.

The table below details the types of intermolecular interactions commonly observed in related benzaldehyde and pyrrolidine crystal structures, which would be anticipated for this compound.

| Interaction Type | Description | Typical Contributing Groups |

| Hydrogen Bonding | Strong directional interactions involving a hydrogen atom donor and an electronegative acceptor atom. | O-H···N (intramolecular), C-H···O (intermolecular) |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | Phenyl rings |

| C–H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system (aromatic ring) acts as the acceptor. | Methylene/methyl C-H groups and the phenyl ring |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | All atoms in the molecule |

| Halogen Bonding | Noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. (Present in halogenated derivatives). | C-X ··· O/N (where X = Cl, Br, I) |

This table summarizes the key intermolecular interactions that direct the crystal packing in related pyrrolidine-benzaldehyde compounds.

Reactivity Profiles and Derivatization Strategies of 3 Pyrrolidin 1 Ylmethyl Benzaldehyde

Aldehyde Group Reactivity and Functionalization

The aldehyde functional group is one of the most versatile in organic chemistry, characterized by the electrophilicity of its carbonyl carbon. This allows it to readily participate in nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

The carbonyl group of 3-(pyrrolidin-1-ylmethyl)benzaldehyde is a prime site for condensation reactions. With primary amines, it undergoes reaction to form Schiff bases (imines), proceeding through an initial nucleophilic addition to yield a hemiaminal intermediate, which then dehydrates. With secondary amines, this process typically stops at the hemiaminal stage or can lead to the formation of enamines if an alpha-proton is available on the aldehyde, which is not the case for a benzaldehyde (B42025) derivative.

Beyond simple amines, the aldehyde is an excellent substrate for classic carbon-carbon bond-forming condensation reactions. In the Knoevenagel condensation , the aldehyde reacts with compounds containing active methylene (B1212753) groups (e.g., malonic acid, malononitrile (B47326), thiazolidine-2,4-dione) in the presence of a weak base catalyst like pyrrolidine (B122466) or piperidine (B6355638). nih.govwikipedia.orgjuniperpublishers.com This reaction yields α,β-unsaturated products. tue.nl For instance, the reaction with malononitrile would produce 2-(3-(pyrrolidin-1-ylmethyl)benzylidene)malononitrile. Studies on similar systems have shown that pyrrolidine can be a more efficient catalyst than piperidine for certain Knoevenagel condensations. juniperpublishers.com

Another powerful functionalization method is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon. mnstate.edu This process forms an oxaphosphetane intermediate that rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. stackexchange.com By selecting the appropriate Wittig reagent, a variety of vinyl derivatives of this compound can be synthesized.

| Reaction Name | Nucleophile/Reagent | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Schiff Base / Imine |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

The oxidation state of the aldehyde group can be readily modified.

Reduction : The aldehyde can be easily reduced to a primary alcohol, yielding (3-(pyrrolidin-1-ylmethyl)phenyl)methanol. This transformation is typically achieved with high efficiency using standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. researchgate.net

Oxidation : Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 3-(pyrrolidin-1-ylmethyl)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Tollens' reagent). The resulting carboxylic acid is a valuable synthetic intermediate itself. ontosight.ainih.gov

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (3-(pyrrolidin-1-ylmethyl)phenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) or Jones Reagent | 3-(pyrrolidin-1-ylmethyl)benzoic acid |

Pyrrolidine Nitrogen Reactivity and Derivatization

The nitrogen atom in the pyrrolidine ring is a tertiary amine, making it nucleophilic and basic. This allows for derivatization directly at the nitrogen center.

As a tertiary amine, the pyrrolidine nitrogen is susceptible to N-alkylation , also known as quaternization. Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net This transformation adds a permanent positive charge to the nitrogen atom, significantly altering the molecule's solubility and electronic properties. The resulting 1-alkyl-1-(3-formylbenzyl)pyrrolidinium halides can be useful as phase-transfer catalysts or as intermediates in further synthetic manipulations.

In contrast to primary and secondary amines, the tertiary nitrogen of the pyrrolidine ring is generally unreactive towards N-acylation with reagents like acid chlorides or anhydrides under standard conditions, as it lacks a proton to be removed after the initial nucleophilic attack.

The combination of the pyrrolidine ring and the benzaldehyde moiety within the same molecule allows for its use in constructing more complex heterocyclic frameworks. One significant pathway involves the generation of azomethine ylides. These 1,3-dipoles can be formed in situ from the reaction of an amine (like pyrrolidine) and an aldehyde. Although the pyrrolidine nitrogen in the target molecule is already part of the structure, reactions involving the α-protons of the pyrrolidine ring can be induced.

More directly, the constituent parts of the molecule are known to participate in multicomponent reactions. For example, a one-pot, three-component domino reaction involving an aldehyde, pyrrolidine, and a third component like naphthalen-2-ol has been shown to produce complex heterocyclic structures. nih.gov This demonstrates the potential of this compound to act as a bifunctional scaffold where both the amine and aldehyde components guide the formation of intricate molecular architectures.

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring is the third major site of reactivity, being susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the formyl group (-CHO) and the pyrrolidin-1-ylmethyl group (-CH₂-N(C₄H₈)).

Directing Effects :

The formyl group is a moderate deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position (C5). libretexts.org

The pyrrolidin-1-ylmethyl group is an activating group. While the nitrogen atom's lone pair is not directly conjugated with the ring, the alkyl group is weakly electron-donating by induction. More significantly, the benzylic amine can stabilize the arenium ion intermediate (sigma complex) formed during ortho and para attack. Therefore, it acts as an ortho, para-director (directing to C2, C4, and C6). masterorganicchemistry.comlibretexts.org

Predicted Reactivity : In an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction), there is a competition between the directing effects of the two groups. masterorganicchemistry.com The activating ortho, para-directing effect of the pyrrolidin-1-ylmethyl group is generally stronger than the deactivating meta-directing effect of the aldehyde. Therefore, substitution is expected to occur preferentially at the positions activated by the aminoalkyl group, which are C2, C4, and C6. Among these, steric hindrance from the adjacent substituent may disfavor attack at the C2 position. Consequently, substitution is most likely to occur at the C4 (para to the activating group) and C6 (ortho to the activating group) positions.

Electrophilic Aromatic Substitution Patterns

The orientation of electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of its two substituents: the formyl group (-CHO) and the pyrrolidin-1-ylmethyl group (-CH₂-pyrrolidine).

The formyl group is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. In contrast, the pyrrolidin-1-ylmethyl group is an activating, ortho, para-directing group. The nitrogen atom of the pyrrolidine ring can donate electron density to the aromatic ring through induction, thereby stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

The interplay of these opposing electronic effects determines the regioselectivity of substitution reactions. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile.

| Substituent | Electronic Effect | Directing Influence |

| -CHO (Formyl) | Electron-withdrawing, Deactivating | meta |

| -CH₂-pyrrolidine | Electron-donating, Activating | ortho, para |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

The aldehyde functionality and the potential for C-H activation on the aromatic ring make this compound a candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest potential applications in well-established palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions.

For instance, conversion of the aldehyde to a more suitable functional group, or direct C-H activation, could enable its participation in these coupling processes. The pyrrolidinylmethyl group might also play a role as a directing group in certain C-H activation/functionalization reactions, guiding the metal catalyst to a specific position on the aromatic ring. The field of transition-metal-catalyzed reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. uniurb.itustc.edu.cn

| Coupling Reaction | Bond Formed | Potential Application |

| Heck Reaction | C-C | Arylation of alkenes |

| Suzuki Coupling | C-C | Biaryl synthesis |

| Buchwald-Hartwig Amination | C-N | Synthesis of arylamines |

Synthesis of Conjugates and Hybrid Molecules

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of conjugates and hybrid molecules. The aldehyde group provides a handle for reactions such as condensation, reductive amination, and the formation of imines and oximes, while the pyrrolidine nitrogen can act as a nucleophile or a base.

This dual reactivity has been exploited in the construction of complex molecular frameworks. For example, the aldehyde can react with various nucleophiles in multi-component reactions to generate structurally diverse products. One such example is the Betti reaction, a condensation reaction involving an aldehyde, a primary or secondary amine, and a phenol (B47542) to produce aminobenzylphenols. nih.gov While not directly involving this compound, this highlights a potential synthetic route.

A notable application of a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913), is its use as a water-soluble intermediate for small molecule anticancer drugs. atlantis-press.com This underscores the potential of this class of compounds in medicinal chemistry and drug discovery. The synthesis of such molecules often involves a multi-step process, including the introduction of the pyrrolidinylmethyl group onto an aromatic aldehyde core. atlantis-press.com

| Reaction Type | Functional Group Involved | Resulting Structure |

| Condensation | Aldehyde | Imines, Enamines |

| Reductive Amination | Aldehyde | Substituted Amines |

| Multi-component Reactions | Aldehyde | Complex Heterocycles |

Structure Activity Relationship Sar and Molecular Interaction Studies of 3 Pyrrolidin 1 Ylmethyl Benzaldehyde Analogues

Impact of Substituent Modifications on Molecular Recognition and Binding

The biological activity of a compound is intimately linked to its ability to bind to a specific target, such as a protein or enzyme. This binding event is governed by a complex interplay of intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement and chemical nature of a molecule's functional groups dictate the strength and specificity of these interactions. For analogues of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde, modifications to either the pyrrolidine (B122466) or the benzaldehyde (B42025) ring can profoundly alter these binding characteristics.

The five-membered pyrrolidine ring is a prevalent scaffold in biologically active compounds due to its unique structural properties. nih.gov Unlike a flat aromatic ring, the saturated sp³-hybridized carbons of pyrrolidine allow it to adopt non-planar, puckered conformations, often described as "envelope" or "twist" forms. nih.gov This three-dimensional character is crucial for exploring pharmacophore space and achieving precise spatial orientation of substituents to fit into a target's binding pocket. nih.gov

The nitrogen atom in the pyrrolidine ring is a key feature, conferring basicity and acting as a common point for substitution; in fact, a vast majority of FDA-approved drugs containing this scaffold are substituted at the N-1 position. nih.gov Substitutions on the carbon atoms of the ring (positions C-2, C-3, and C-4) significantly impact the ring's conformation and, consequently, its interaction with biological targets.

Conformational Control: Substituents can dictate the preferred pucker of the ring. For instance, the electronegativity of a substituent at the C-4 position can control the preference for a C-4-exo or C-4-endo envelope conformation. nih.gov Fluorine substitution, a common strategy in medicinal chemistry, can enhance the conformational stability of the pyrrolidine ring. beilstein-journals.org The specific regio- and stereochemistry of the fluorine atom can lock the ring into a desired conformation, thereby optimizing its fit with a target protein. beilstein-journals.org

Positional Impact: The position of the substituent is critical. Substitutions at C-3 and C-4 primarily affect the ring's puckering, while substitutions at C-2 can influence the basicity of the nitrogen atom. nih.gov SAR studies on various pyrrolidine-containing compounds have shown that even a simple methyl group can have a profound effect. For example, in one series of compounds, a 3-R-methylpyrrolidine derivative acted as a pure antagonist, while the corresponding 3-S-methylpyrrolidine or unsubstituted version did not. nih.gov

The following table summarizes the influence of substitutions on the pyrrolidine ring:

Table 1: Effects of Pyrrolidine Ring Modifications

| Modification Site | Type of Substitution | Potential Impact on Molecular Interaction |

|---|---|---|

| N-1 Position | Varies (Alkyl, Aryl, etc.) | Alters basicity; provides a key vector for additional binding interactions. |

| C-3 Position | Methyl, Halogen, etc. | Influences stereochemistry and can introduce specific steric or electronic interactions. |

| C-4 Position | Fluorine, Hydroxyl, etc. | Controls ring pucker (endo/exo conformation); can introduce hydrogen bonding. |

Effects of Benzaldehyde Aromatic Ring Substitutions and Linker Variations

The benzaldehyde portion of the molecule provides a rigid scaffold whose electronic and steric properties can be systematically tuned through aromatic substitution. The nature and position of substituents on this ring can drastically alter binding affinity and selectivity.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano, halogens) changes the electron density distribution of the aromatic ring. This can modulate electrostatic or cation-π interactions with amino acid residues in the target's binding site.

Steric and Hydrophobic Effects: The size and shape of substituents influence how well the molecule fits into its binding pocket. Bulky groups can create favorable van der Waals contacts but may also lead to steric clashes that prevent optimal binding. Hydrophobic substituents can engage with nonpolar regions of the binding site, contributing significantly to binding energy.

Hydrogen Bonding: Substituents such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can act as hydrogen bond donors or acceptors, forming specific, directional interactions that are often critical for high-affinity binding.

The methylene (B1212753) linker connecting the pyrrolidine nitrogen to the benzaldehyde ring is also a critical determinant of activity. Its length, rigidity, and composition dictate the relative spatial orientation of the two key ring systems. Modifying this linker can help to optimize the alignment of the entire molecule within the binding site.

| Linker (-CH₂-) | Introduce Rigidity (e.g., double bond) | Restricts conformational flexibility, potentially pre-organizing the molecule for binding. |

Stereochemical Considerations in Molecular Design

Stereochemistry is a paramount consideration in the design of analogues due to the chiral nature of biological targets like proteins and enzymes. The non-planar structure of the pyrrolidine ring and the potential for chiral centers mean that a single chemical formula can exist as multiple stereoisomers (enantiomers or diastereomers). nih.govrsc.org These isomers can have identical physical properties but vastly different biological activities because they interact differently with the three-dimensional, chiral environment of a binding site.

The spatial arrangement of atoms determines the molecule's ability to achieve a complementary fit with its target. A substituent in an equatorial position might fit perfectly into a hydrophobic pocket, while the same substituent in an axial position in a different stereoisomer might cause a steric clash.

A compelling example of this principle was demonstrated in a series of complex 1-(pyrrolidin-1-ylmethyl)-tetrahydroisoquinoline derivatives. rsc.org Researchers synthesized and evaluated four distinct stereoisomers of a single compound (3c). The results showed a dramatic difference in binding affinity for the κ-opioid receptor, with one isomer being orders of magnitude more potent than the others. rsc.org The (1S,18S)-3c isomer exhibited a Kᵢ value of 0.0059 nM, whereas other isomers were significantly less active, underscoring that only a specific 3D arrangement of the atoms leads to optimal molecular recognition. rsc.org

Table 3: Impact of Stereochemistry on Binding Affinity for Compound 3c Analogues

| Stereoisomer | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| (1S,18S)-3c | κ-opioid receptor | 0.0059 |

| Racemic 3c | κ-opioid receptor | 0.033 |

Data sourced from a study on related tetrahydroisoquinoline derivatives illustrates the critical role of stereoisomerism in molecular binding. rsc.org

This highlights the necessity of controlling stereochemistry during synthesis to produce the single, most active isomer, thereby maximizing potency and potentially reducing off-target effects. rsc.org

Ligand-Target Interaction Profiling through Biophysical Techniques

While SAR studies guide the chemical modification of analogues, biophysical techniques provide direct, quantitative evidence of ligand-target interactions. nih.gov These methods are essential for confirming that a compound binds to its intended target and for characterizing the binding event in detail. Techniques such as Circular Dichroism (CD), while useful for observing large-scale protein conformational changes, are often complemented by other methods that provide more specific binding data.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov This information is invaluable for understanding the driving forces behind the binding.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand (in solution) to a target protein immobilized on a sensor surface in real-time. nih.gov It yields kinetic data, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), from which the binding affinity (Kₔ) can be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR experiments can rapidly identify which compounds in a mixture bind to a target protein. nih.gov This method is powerful because it requires less protein than other techniques and can be applied to a wide range of target sizes. nih.gov It works by detecting changes in the NMR signals of the ligand upon binding to the much larger protein target. nih.gov

X-ray Crystallography: This is the gold standard for providing a high-resolution, three-dimensional picture of how a ligand binds to its target. mdpi.com By co-crystallizing a ligand with its target protein, researchers can visualize the precise atomic interactions—hydrogen bonds, hydrophobic contacts, etc.—that stabilize the complex, providing ultimate confirmation of the binding mode. mdpi.com

Table 4: Overview of Biophysical Techniques for Ligand-Target Interaction Studies

| Technique | Principle | Key Information Obtained |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Binding affinity (Kₔ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a surface. | Association (kₒₙ) and dissociation (kₒff) rates, binding affinity (Kₔ). nih.gov |

| NMR Spectroscopy | Monitors changes in the nuclear spin states of atoms in a magnetic field. | Confirms binding, identifies binding fragments, provides structural information. nih.gov |

| X-ray Crystallography | Analyzes X-ray diffraction from a protein-ligand crystal. | High-resolution 3D structure of the ligand-target complex. mdpi.com |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Detects changes in protein secondary and tertiary structure upon binding. |

By integrating chemical synthesis, SAR analysis, and biophysical characterization, researchers can efficiently navigate the complex process of drug design, moving from an initial hit compound like this compound to a highly optimized analogue with superior potency and selectivity.

Computational Chemistry and Molecular Modeling of 3 Pyrrolidin 1 Ylmethyl Benzaldehyde and Its Analogues

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(Pyrrolidin-1-ylmethyl)benzaldehyde, to the active site of a target protein.

Research on analogues containing the pyrrolidine (B122466) scaffold has demonstrated the utility of this approach. For instance, docking studies on various pyrrolidine derivatives have been used to predict their binding energies and interactions with enzymes like α-amylase, α-glucosidase, carbonic anhydrases (CAs), and acetylcholinesterase (AChE). nih.govtandfonline.com In one such study, pyrrolidine derivatives showed minimum binding energies ranging from -7.3 to -8.1 kcal/mol against α-glucosidase, which were comparable to or better than standard drugs like metformin (B114582) (-5.5 kcal/mol). nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the tertiary nitrogen of a pyrrolidine moiety has been observed to form crucial hydrogen bonds with aspartate residues in the active site of certain kinases. nih.gov

For this compound, docking simulations would be employed to identify potential protein targets and to understand how the molecule fits into their binding pockets. The benzaldehyde (B42025) group might interact with specific residues, while the flexible pyrrolidin-1-ylmethyl side chain can adopt various conformations to optimize binding. The results of these simulations are typically presented in a data table, summarizing the binding affinities and key interacting residues for a set of potential protein targets.

Table 1: Representative Molecular Docking Results for Pyrrolidine Analogues Against Various Enzyme Targets

| Compound/Analogue | Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrrolidine Derivative 3g | α-Glucosidase | 3A4A | -8.1 | ASP214, GLU276, ARG439 |

| Pyrrolidine Derivative 3f | α-Glucosidase | 3A4A | -7.3 | ASP214, ASP349, ARG439 |

| Benzenesulfonamide (B165840) 3b | Carbonic Anhydrase II | - | - | HIS94, HIS96, THR199 (via Zn ion) |

Note: This table is generated based on representative data from studies on pyrrolidine and benzenesulfonamide analogues to illustrate the output of molecular docking simulations. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogues. mdpi.comnih.gov

For a series of compounds related to this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can include physicochemical properties like hydrophobicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume). researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model. researchgate.net

For instance, a QSAR study on benzaldehyde derivatives acting as phenoloxidase inhibitors found that the hydrophobicity of the substituent at the para position of the aldehyde group played a major role in their inhibitory activity. researchgate.netdocumentsdelivered.com Another study on myeloid cell leukemia-1 (Mcl-1) inhibitors based on the pyrrolidine scaffold used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to create predictive models with high statistical significance (Q² values of 0.689 and 0.614, respectively). nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. nih.govmdpi.com Such insights are invaluable for rationally designing more potent analogues of this compound. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Models for Benzaldehyde and Pyrrolidine Analogues

| Descriptor | Description | Typical Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Increased hydrophobicity can enhance membrane permeability and binding. researchgate.net |

| Dipole Moment | Measure of molecular polarity | Can influence electrostatic interactions with the target protein. |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relates to the electron-donating ability of the molecule. conicet.gov.ar |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Relates to the electron-accepting ability of the molecule. conicet.gov.ar |

| Molecular Weight | Mass of the molecule | Can affect diffusion and fit within a binding pocket. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound in detail. nih.govarabjchem.orgrsc.orgnih.gov These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets. researchgate.net

A key application is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orguwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. conicet.gov.arirjweb.com For substituted benzaldehydes and pyrrolidine-containing compounds, DFT calculations have been used to determine these properties and correlate them with observed activities. conicet.gov.aracs.orgaip.org

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-protein binding. For this compound, the oxygen of the aldehyde group and the nitrogen of the pyrrolidine ring would likely be identified as key electronegative regions.

Table 3: Representative Quantum Chemical Properties for Benzaldehyde Analogues (Calculated via DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzaldehyde | -7.01 | -1.85 | 5.16 | 3.12 |

| 4-(Dimethylamino)benzaldehyde | -5.58 | -1.27 | 4.31 | 5.45 |

Note: This table presents illustrative data based on typical DFT calculation results for benzaldehyde and its derivatives to show comparative electronic properties. conicet.gov.ar

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and exist in a variety of conformations. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. researchgate.net For a molecule like this compound, which has a flexible linker between its two ring systems, understanding its preferred conformations is critical for predicting how it will fit into a protein's binding site.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. mdpi.comresearchhub.com An MD simulation can reveal the dynamic behavior of the ligand, the protein target, and the complex they form. researchgate.netnih.gov It provides insights into the stability of the ligand's binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in the protein upon ligand binding. nih.govscielo.br

For instance, MD simulations of enzyme-inhibitor complexes have been used to validate docking results, showing that the predicted binding poses are stable over simulation times of hundreds of nanoseconds. nih.govresearchgate.net The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD indicates that the complex remains in a consistent conformation. researchhub.com Such simulations are crucial for confirming the interactions predicted by molecular docking and for gaining a more realistic understanding of the binding event at the atomic level. scielo.brdeakin.edu.au

Applications of 3 Pyrrolidin 1 Ylmethyl Benzaldehyde and Its Derivatives in Advanced Chemical Research

Utility as Building Blocks in Complex Organic Synthesis

3-(Pyrrolidin-1-ylmethyl)benzaldehyde serves as a crucial building block in the construction of intricate molecular architectures, primarily through its participation in a variety of organic reactions. The aldehyde functional group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the pyrrolidine (B122466) ring often imparts desirable physicochemical properties to the final products. researchgate.net

One of the most significant applications of this compound is in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step from three or more starting materials. tandfonline.comnih.gov The benzaldehyde (B42025) moiety can react with amines and other nucleophiles to form imine intermediates, which can then undergo further transformations, such as cycloaddition reactions. For instance, in the synthesis of highly substituted γ-lactam derivatives, various benzaldehydes are key reactants. nih.gov The pyrrolidine group can influence the stereochemical outcome of these reactions and enhance the solubility and biological activity of the resulting heterocyclic compounds.

The versatility of aldehydes as building blocks is well-established in organic synthesis. sigmaaldrich.com They are precursors to a wide range of functional groups and can participate in reactions such as the Wittig reaction, aldol (B89426) condensations, and reductive aminations. The presence of the pyrrolidin-1-ylmethyl substituent can modulate the reactivity of the aldehyde and introduce a basic nitrogen atom, which can be strategic in certain synthetic pathways. This has been demonstrated in the synthesis of potent and selective inhibitors of various enzymes, where heterocyclic aldehydes are key intermediates. sigmaaldrich.com

Furthermore, derivatives of this compound are instrumental in the synthesis of various heterocyclic systems. For example, the reaction of aldehydes with amino acids can generate azomethine ylides, which are versatile intermediates for the synthesis of pyrrolidine-containing spiro compounds and other complex heterocycles through [3+2] cycloaddition reactions. tandfonline.commdpi.com These reactions often proceed with high regio- and diastereoselectivity, providing access to a diverse range of molecular scaffolds.

The following table summarizes some of the key reactions where this compound and its analogs can be utilized as building blocks:

| Reaction Type | Reactants | Product Class | Significance |

| Multicomponent Reactions | Aldehydes, amines, pyruvates | Highly substituted γ-lactams | Efficient synthesis of complex molecules with potential biological activity. nih.gov |

| [3+2] Cycloaddition | Aldehydes, amino acids, dipolarophiles | Spiro-pyrrolidines, polycyclic heterocycles | Access to diverse and complex heterocyclic scaffolds. tandfonline.commdpi.com |

| Wittig Reaction | Aldehydes, phosphonium (B103445) ylides | Alkenes | A fundamental C-C bond-forming reaction for the synthesis of various organic compounds. sigmaaldrich.com |

| Reductive Amination | Aldehydes, amines, reducing agents | Amines | A common method for the synthesis of secondary and tertiary amines. |

Role in the Development of Targeted Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological processes. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function. nih.gov Derivatives of this compound are attractive scaffolds for the design of such probes due to the synthetic accessibility of diverse analogs and the biological relevance of the pyrrolidine ring. researchgate.net

The pyrrolidine moiety is a common feature in many biologically active natural products and synthetic drugs, often contributing to target binding and pharmacokinetic properties. nih.gov By modifying the benzaldehyde portion of the molecule, researchers can introduce various reporter groups, such as fluorophores or affinity tags, to create targeted chemical probes. For example, the aldehyde can be converted into a reactive group that can covalently label a target protein, allowing for its identification and characterization.

The synthesis of fluorescent probes is a key area where these derivatives can be applied. The benzaldehyde can be a precursor to a fluorogenic core, where a chemical reaction with a biological analyte leads to an increase in fluorescence. The pyrrolidine group can be functionalized to include a targeting ligand that directs the probe to a specific cellular location or protein. Polarity-sensitive fluorophores, for instance, can change their fluorescence properties in response to their local environment, providing information about the polarity of cellular compartments. rsc.org

Moreover, the principles of activity-based protein profiling (ABPP) can be applied using probes derived from this scaffold. ABPP utilizes reactive chemical probes to covalently label active enzyme families directly in complex biological systems. A cyanopyrrolidine scaffold has been used to develop an activity-based probe to generate a quantitative profile for on- and off-targets in human cells. rsc.org Similarly, derivatives of this compound could be designed with a reactive "warhead" to target specific enzyme classes.

The following table outlines the potential roles of this compound derivatives in the development of targeted chemical probes:

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Incorporation of a fluorophore or a fluorogenic group via the benzaldehyde moiety. | Imaging of specific biomolecules or cellular events. rsc.org |

| Affinity-Based Probes | Attachment of a high-affinity ligand and a reporter tag. | Identification and isolation of target proteins. |

| Activity-Based Probes | Introduction of a reactive group ("warhead") to covalently modify active enzymes. | Profiling enzyme activity in complex biological samples. rsc.org |

| Photoaffinity Probes | Incorporation of a photoreactive group. | Covalent labeling of target proteins upon photoactivation. |

Exploration in Materials Science and Nanomaterial Functionalization

In the realm of materials science, this compound and its derivatives offer intriguing possibilities for the synthesis of functional polymers and the surface modification of nanomaterials. The aldehyde group provides a reactive site for polymerization and for covalent attachment to surfaces, while the pyrrolidinyl group can impart specific properties such as solubility, basicity, and metal-coordinating ability.

The immobilization of benzaldehyde derivatives onto polymer backbones has been explored for the creation of biocidal polymers. nih.govresearchgate.net For example, amine-terminated polymers can be reacted with benzaldehydes to form Schiff bases, resulting in polymers with antimicrobial activity. nih.gov The pyrrolidine moiety in this compound could enhance the antimicrobial properties or modify the physical characteristics of the resulting polymer.

Surface modification of nanoparticles is a critical strategy for improving their stability, biocompatibility, and targeting capabilities in various applications, including drug delivery and diagnostics. frontiersin.orgnih.govmdpi.com The aldehyde group of this compound can be used to covalently attach the molecule to the surface of nanoparticles that have been functionalized with amine or hydrazine (B178648) groups. This surface modification can introduce the pyrrolidine functionality, which can alter the surface charge and hydrophilicity of the nanoparticles. The covalent nature of this attachment provides a stable surface coating. frontiersin.org

Furthermore, the development of polymer nanocomposites can benefit from the use of such functional molecules. The incorporation of surface-modified nanoparticles into a polymer matrix can enhance the mechanical and thermal properties of the resulting composite material. mdpi.com The functional groups on the nanoparticle surface, introduced by molecules like this compound, can interact with the polymer matrix, leading to improved dispersion and interfacial adhesion.

The table below highlights the potential applications of this compound in materials science:

| Application Area | Method | Potential Outcome |

| Functional Polymers | Polymerization or post-polymerization modification using the aldehyde group. | Polymers with tailored properties, such as antimicrobial activity or specific ligand-binding capabilities. nih.gov |

| Nanoparticle Surface Modification | Covalent attachment to amine- or hydrazine-functionalized nanoparticles. | Improved stability, biocompatibility, and targeting of nanoparticles for biomedical applications. frontiersin.orgnih.gov |

| Polymer Nanocomposites | Use as a surface modifier for fillers in a polymer matrix. | Enhanced mechanical and thermal properties of the composite material due to improved interfacial interactions. mdpi.com |

| Self-Assembled Monolayers | Formation of monolayers on suitable substrates. | Creation of functional surfaces with controlled chemical and physical properties. |

Contribution to the Discovery of Novel Chemical Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. researchgate.netnih.gov Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. researchgate.net this compound, by providing a synthetically versatile entry point to a wide range of pyrrolidine-containing molecules, plays a significant role in the discovery of novel chemical scaffolds for drug development.

The compound itself can be considered a starting point for fragment-based drug discovery or for the synthesis of compound libraries for high-throughput screening. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the rapid generation of analogs with diverse chemical properties. For instance, condensation of the aldehyde with different amines can lead to a library of imines or, after reduction, a library of secondary and tertiary amines.